(3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methanone
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Overview
Description
1-(4-Ethoxybenzoyl)-3,5-dimethylpiperidine is a synthetic organic compound characterized by its unique chemical structure, which includes an ethoxybenzoyl group attached to a dimethylpiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxybenzoyl)-3,5-dimethylpiperidine typically involves the reaction of 4-ethoxybenzoyl chloride with 3,5-dimethylpiperidine. The reaction is carried out in the presence of a base, such as anhydrous potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxybenzoyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-Ethoxybenzoyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzoyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and physiological responses .
Comparison with Similar Compounds
4-Methoxybenzoyl chloride: Shares a similar benzoyl structure but with a methoxy group instead of an ethoxy group.
1-Benzyl-4-(4-ethoxybenzoyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness: 1-(4-Ethoxybenzoyl)-3,5-dimethylpiperidine is unique due to its specific combination of an ethoxybenzoyl group and a dimethylpiperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial materials.
Properties
Molecular Formula |
C16H23NO2 |
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Molecular Weight |
261.36 g/mol |
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C16H23NO2/c1-4-19-15-7-5-14(6-8-15)16(18)17-10-12(2)9-13(3)11-17/h5-8,12-13H,4,9-11H2,1-3H3 |
InChI Key |
IWWATLCEHSWTMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CC(CC(C2)C)C |
Origin of Product |
United States |
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